molecular formula C17H22ClNO3 B14426863 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride CAS No. 80304-75-2

4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride

Cat. No.: B14426863
CAS No.: 80304-75-2
M. Wt: 323.8 g/mol
InChI Key: PCXOYTNWGGDLMV-ZIKNSQGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride is a chemical compound with the molecular formula C17H22ClNO3 and a molecular weight of 323.81448 g/mol . This compound is known for its unique structure, which includes a morpholine ring, an ethanol group, and a styryl group with a propynyloxy substituent. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. For instance, the synthesis might involve the use of morpholine, ethanol, and styrene derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to isolate the final product. Safety measures and quality control are crucial to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted compounds with different functional groups .

Scientific Research Applications

4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its effects on biological systems.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride include other morpholine derivatives and styryl compounds. These compounds share structural similarities but may differ in their functional groups and chemical properties .

Uniqueness

What sets this compound apart is its unique combination of a morpholine ring, an ethanol group, and a styryl group with a propynyloxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

80304-75-2

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

(E)-1-morpholin-4-yl-4-(4-prop-2-ynoxyphenyl)but-3-en-2-ol;hydrochloride

InChI

InChI=1S/C17H21NO3.ClH/c1-2-11-21-17-7-4-15(5-8-17)3-6-16(19)14-18-9-12-20-13-10-18;/h1,3-8,16,19H,9-14H2;1H/b6-3+;

InChI Key

PCXOYTNWGGDLMV-ZIKNSQGESA-N

Isomeric SMILES

C#CCOC1=CC=C(C=C1)/C=C/C(CN2CCOCC2)O.Cl

Canonical SMILES

C#CCOC1=CC=C(C=C1)C=CC(CN2CCOCC2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.